4-bromo-3,4,5-trifluoro-1,1-biphenyl
Overview
Description
4-Bromo-3,4,5-trifluoro-1,1-biphenyl is an organic compound with the chemical formula C12H6BrF3. It is a colorless crystal or white powder that is stable under most conditions. This compound is commonly used as an intermediate in organic synthesis for the manufacture of pesticides, dyes, drugs, and chemical reagents .
Mechanism of Action
Target of Action
It is commonly used as an organic synthesis intermediate for the manufacture of pesticides, dyes, drugs, and chemical reagents . Therefore, its targets can vary depending on the specific compound it is used to synthesize.
Mode of Action
It can be used as a halogen reagent in organic synthesis . In general, halogen reagents can participate in various types of reactions, including substitution, addition, and elimination reactions, depending on the conditions and the reactants involved.
Action Environment
The action, efficacy, and stability of 4-Bromo-3,4,5-Trifluoro-1,1-Biphenyl can be influenced by various environmental factors. For instance, it is stable to most organic solvents and some inorganic solvents at room temperature . An explosion may occur at high temperature and strong oxidant action . Therefore, the conditions under which it is stored and used can significantly impact its action and stability.
Preparation Methods
4-Bromo-3,4,5-trifluoro-1,1-biphenyl can be synthesized through various methods. One common method involves the reaction of trifluorobenzene with bromine in the presence of a catalyst. This reaction is typically carried out under an inert atmosphere or in an organic solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-3,4,5-trifluoro-1,1-biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in halogen exchange reactions where the bromine atom is replaced by another halogen or functional group.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various organic solvents. The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
4-Bromo-3,4,5-trifluoro-1,1-biphenyl has several applications in scientific research:
Biology: It can be used in the development of biologically active molecules and as a building block in medicinal chemistry.
Industry: It is used in the manufacture of dyes, pesticides, and other chemical reagents.
Comparison with Similar Compounds
4-Bromo-3,4,5-trifluoro-1,1-biphenyl can be compared with other halogenated biphenyl compounds, such as:
4-Bromo-1,1’-biphenyl: Similar in structure but lacks the trifluoromethyl groups, making it less reactive in certain coupling reactions.
4-Bromo-2,3’,4’,5’-tetrafluoro-1,1’-biphenyl: Contains an additional fluorine atom, which can influence its reactivity and applications.
The uniqueness of this compound lies in its trifluoromethyl groups, which enhance its reactivity and make it a valuable intermediate in various synthetic processes.
Properties
IUPAC Name |
5-(4-bromophenyl)-1,2,3-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrF3/c13-9-3-1-7(2-4-9)8-5-10(14)12(16)11(15)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOZYACCZRHIJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)F)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672988 | |
Record name | 4'-Bromo-3,4,5-trifluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178820-38-7 | |
Record name | 4′-Bromo-3,4,5-trifluoro-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178820-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Bromo-3,4,5-trifluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Biphenyl, 4'-bromo-3,4,5-trifluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the synthetic route for producing 4'-bromo-3,4,5-trifluorobiphenyl as described in the research?
A1: The synthesis of 4'-bromo-3,4,5-trifluorobiphenyl involves a three-step process []:
Q2: What characterization data is available for 4'-bromo-3,4,5-trifluorobiphenyl?
A2: The research article confirms the successful synthesis and characterization of 4'-bromo-3,4,5-trifluorobiphenyl using the following techniques []:
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